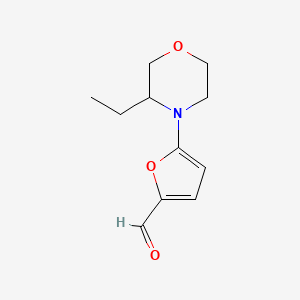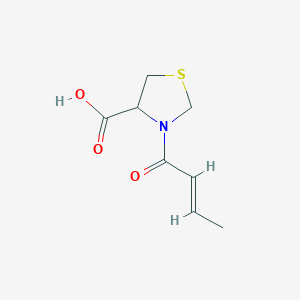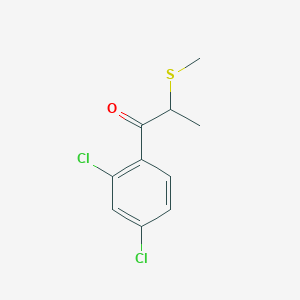
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and a methylsulfanyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a methylsulfanyl reagent under specific conditions. Common methods include:
Aldol Condensation: Reacting 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by methylation.
Friedel-Crafts Acylation: Using a catalyst such as aluminum chloride to facilitate the acylation of 2,4-dichlorobenzene with a methylsulfanyl ketone.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions where the chlorine atoms can be replaced by other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The dichlorophenyl and methylsulfanyl groups can influence its binding affinity and reactivity.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but with an ethanone backbone.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
分子式 |
C10H10Cl2OS |
|---|---|
分子量 |
249.16 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChIキー |
AIADNXMDPWATGL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


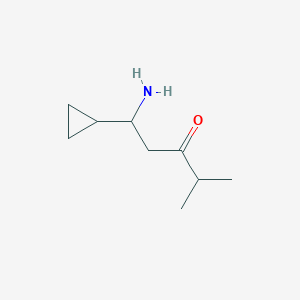

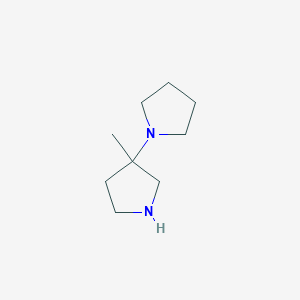
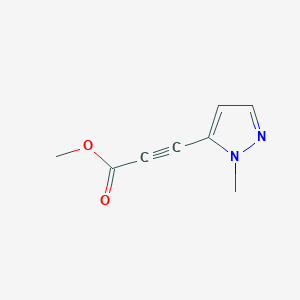
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

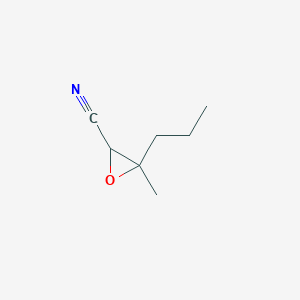
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
